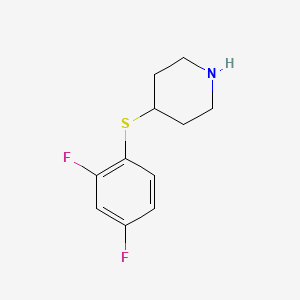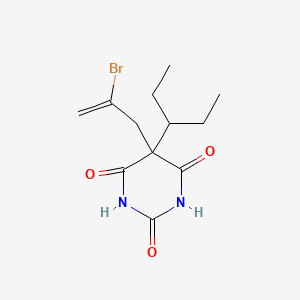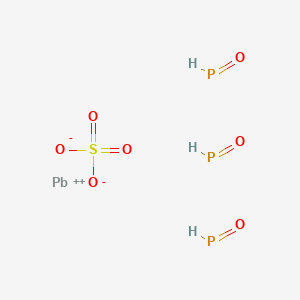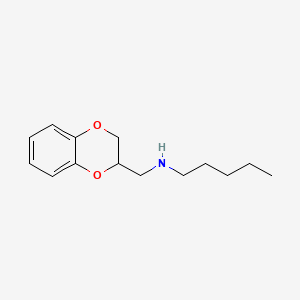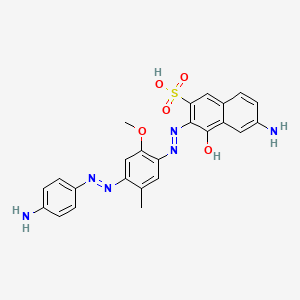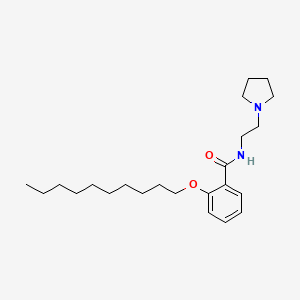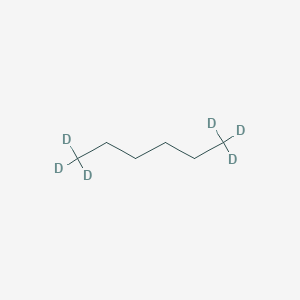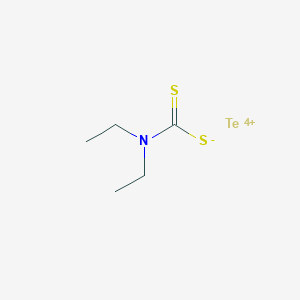
N,N-diethylcarbamodithioate;tellurium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylcarbamodithioate;tellurium(4+): is a chemical compound that combines the properties of both organic and inorganic chemistry It is known for its unique structure, which includes a tellurium ion coordinated with N,N-diethylcarbamodithioate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N-diethylcarbamodithioate;tellurium(4+) typically involves the reaction of tellurium(IV) chloride with sodium diethylcarbamodithioate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
Industrial Production Methods: Industrial production methods for N,N-diethylcarbamodithioate;tellurium(4+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N-diethylcarbamodithioate;tellurium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium(VI) derivatives.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: The ligands can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace the diethylcarbamodithioate ligands.
Major Products Formed:
Oxidation: Tellurium(VI) compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
N,N-diethylcarbamodithioate;tellurium(4+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the bonding and reactivity of tellurium complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N,N-diethylcarbamodithioate;tellurium(4+) involves its ability to form stable coordination complexes with various metal ions. The tellurium ion acts as a central atom, coordinating with the diethylcarbamodithioate ligands through sulfur atoms. This coordination can influence the electronic properties of the metal center, leading to various chemical and biological effects.
Comparación Con Compuestos Similares
- Sodium diethylcarbamodithioate
- Silver diethylcarbamodithioate
- Potassium diethylcarbamodithioate
Comparison: N,N-diethylcarbamodithioate;tellurium(4+) is unique due to the presence of tellurium, which imparts distinct electronic and structural properties compared to its sulfur and selenium analogs. The tellurium center allows for unique coordination geometries and reactivity patterns that are not observed in similar sulfur or selenium compounds.
Propiedades
Fórmula molecular |
C5H10NS2Te+3 |
|---|---|
Peso molecular |
275.9 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;tellurium(4+) |
InChI |
InChI=1S/C5H11NS2.Te/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+4/p-1 |
Clave InChI |
BJEJIACNMGIQHB-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=S)[S-].[Te+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


